molecular formula C6H9NO2 B070301 1-(1-oxopropyl)-2-Azetidinone CAS No. 186819-35-2

1-(1-oxopropyl)-2-Azetidinone

Cat. No. B070301
M. Wt: 127.14 g/mol
InChI Key: SIHJYCUCENYBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-oxopropyl)-2-Azetidinone, commonly known as oxoazetidine, is a cyclic organic compound that has gained significant attention in the field of pharmaceutical research. It is a four-membered lactam ring that exhibits unique chemical and biological properties. Oxoazetidine has been widely studied for its potential use in drug development due to its diverse range of biological activities.

Mechanism Of Action

The mechanism of action of oxoazetidine is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins in the body. Oxoazetidine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation.

Biochemical And Physiological Effects

Oxoazetidine exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of prostaglandins. Oxoazetidine has been shown to reduce pain and fever by inhibiting the activity of COX-2. It also exhibits antimicrobial activity by inhibiting the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

Oxoazetidine offers several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It exhibits a wide range of biological activities, making it a versatile compound for drug development. However, oxoazetidine also has some limitations. It is a relatively unstable compound and can undergo hydrolysis in aqueous solutions. It also exhibits low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of oxoazetidine in drug development. One potential application is in the development of anticancer drugs. Oxoazetidine has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Another potential application is in the development of antimicrobial agents. Oxoazetidine has been shown to exhibit potent antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, oxoazetidine may have potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential applications of oxoazetidine in drug development.
Conclusion:
In conclusion, oxoazetidine is a cyclic organic compound that exhibits a wide range of biological activities. It has been extensively studied for its potential use in drug development, particularly in the development of anticancer and antimicrobial agents. Oxoazetidine offers several advantages for lab experiments, including its ease of synthesis and versatile range of biological activities. However, it also has some limitations, including its relatively unstable nature and low solubility in water. Further research is needed to fully understand the potential applications of oxoazetidine in drug development.

Synthesis Methods

Oxoazetidine can be synthesized through various methods, including the reaction of amines with α, β-unsaturated ketones, cyclization of β-amino esters, and the reaction of β-lactams with Grignard reagents. The most common method for synthesizing oxoazetidine is the reaction of amines with α, β-unsaturated ketones. This method involves the addition of an amine to an α, β-unsaturated ketone, followed by cyclization to form the oxoazetidine ring.

Scientific Research Applications

Oxoazetidine has been extensively studied for its potential use in drug development. It exhibits a wide range of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. Oxoazetidine has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. It also exhibits potent antimicrobial activity against a range of bacteria and fungi.

properties

CAS RN

186819-35-2

Product Name

1-(1-oxopropyl)-2-Azetidinone

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-propanoylazetidin-2-one

InChI

InChI=1S/C6H9NO2/c1-2-5(8)7-4-3-6(7)9/h2-4H2,1H3

InChI Key

SIHJYCUCENYBES-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCC1=O

Canonical SMILES

CCC(=O)N1CCC1=O

Origin of Product

United States

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